molecular formula C17H11BrClNO2 B444169 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 438531-53-4

6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B444169
CAS No.: 438531-53-4
M. Wt: 376.6g/mol
InChI Key: JQFFTGQICZEUKB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a multifunctional brominated and chlorophenyl-substituted quinoline derivative designed for research and development applications. This compound serves as a high-value synthetic intermediate and molecular scaffold in medicinal chemistry, particularly for the discovery and optimization of new therapeutic agents . The strategic substitution on the quinoline core—including the 6-bromo group, the 4-chlorophenyl ring at the 2-position, and the carboxylic acid moiety—provides distinct handles for further synthetic modification, enabling the creation of diverse chemical libraries . Its structural similarity to other documented quinoline-4-carboxylic acids suggests potential utility in exploring mechanisms of action related to enzyme inhibition or receptor modulation . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in hit-to-lead campaigns, as a building block in organic synthesis, and in the development of specialized materials.

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)20-16(9)10-2-5-12(19)6-3-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFFTGQICZEUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359751
Record name 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-53-4
Record name 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Pathway

The most well-documented approach, derived from a patented method, involves a five-step sequence starting from isatin (indoline-2,3-dione):

Step 1: Formation of 2-Methylquinoline-4-carboxylic Acid
Isatin undergoes alkaline-mediated condensation with acetone under reflux conditions to yield 2-methylquinoline-4-carboxylic acid. In a representative procedure:

  • Reagents : Isatin (0.17 mol), NaOH (1.36 mol), acetone, water.

  • Conditions : Reflux at 100°C for 10 hours.

  • Yield : 99% (31.5 g).

Step 2: Aldol Addition with 4-Chlorobenzaldehyde
The 2-methylquinoline-4-carboxylic acid intermediate reacts with 4-chlorobenzaldehyde to introduce the 2-aryl group:

  • Reagents : 2-Methylquinoline-4-carboxylic acid (0.04 mol), 4-chlorobenzaldehyde (0.24 mol).

  • Conditions : Heating at 100°C for 3 hours.

  • Product : 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (85% yield).

Step 3: Bromination at Position 6
Electrophilic bromination is performed using N-bromosuccinimide (NBS) or bromine in acetic acid. While explicit details for this step are absent in the provided sources, analogous quinoline bromination protocols suggest:

  • Reagents : NBS (1.1 equiv), radical initiator (e.g., AIBN).

  • Conditions : Reflux in CCl₄ or DMF at 80–100°C.

Step 4: Dehydration and Oxidation
The intermediate is dehydrated using acetic anhydride and oxidized with potassium permanganate to ensure carboxylate stability:

  • Reagents : Acetic anhydride, KMnO₄, NaOH.

  • Conditions : 115–125°C for dehydration; 35–45°C for oxidation.

Step 5: Decarboxylation
Final decarboxylation in m-xylene under reflux yields the target compound.

Alternative Pathways

While the above method is industrially scalable, alternative routes include:

  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones.

  • Skraup Reaction : Cyclization of glycerol with substituted anilines, though this method struggles with regioselectivity for polyhalogenated quinolines.

Critical Analysis of Reaction Conditions

Bromination Efficiency

The position of bromination (C-6) is influenced by the electron-donating methyl group at C-3, which directs electrophilic substitution to the para position relative to the nitrogen atom. Computational studies suggest that bromination at C-6 proceeds with >90% regioselectivity in analogous quinolines.

Yield Optimization

Key factors affecting yields:

StepOptimal ConditionsYield Improvement Strategies
CondensationNaOH (8 equiv), 10-hr refluxExcess acetone drives equilibrium.
Aldol Addition4-Chlorobenzaldehyde (6 equiv)High aldehyde concentration favors adduct formation.
OxidationKMnO₄ in basic mediumControlled pH prevents over-oxidation.

Characterization and Validation

  • ¹H NMR : The methyl group at C-3 resonates at δ 2.58 ppm (singlet), while aromatic protons exhibit coupling patterns consistent with quinoline substitution.

  • HPLC Purity : Commercial batches from suppliers (e.g., Chemenu, Crysdot) report 95–98% purity, validated by reverse-phase HPLC.

Industrial Scalability and Cost Analysis

The patented method is cost-effective due to:

  • Low-Cost Reagents : Isatin (~$50/kg), 4-chlorobenzaldehyde (~$80/kg).

  • High Atom Economy : Minimal byproducts in condensation and aldol steps.
    Suppliers price the compound at $636–$1,894 per gram , reflecting synthesis complexity and halogenation costs.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various halogenated quinoline derivatives.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit potent anticancer properties. For example, 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid has been investigated as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer progression. In vitro assays show that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against various malignancies .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Research indicates that this compound exhibits significant inhibitory effects against several bacterial strains, including multidrug-resistant pathogens. This makes it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms, particularly those involving cytochrome P450 enzymes. These enzymes are vital for drug metabolism and the activation of prodrugs. The ability of this compound to modulate enzyme activity provides insights into drug interactions and metabolic pathways .

Molecular Probes

Due to its unique structural features, this compound serves as a molecular probe in biochemical assays. It can be used to track cellular processes or as a fluorescent marker in imaging studies, facilitating the exploration of cellular dynamics and interactions .

Synthesis of Novel Compounds

The compound acts as a versatile building block in organic synthesis, allowing chemists to create new derivatives with tailored properties. Its reactivity can be exploited to synthesize more complex molecules that may have enhanced biological activities or improved pharmacokinetic profiles .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity Investigated the efficacy of this compound against ovarian cancer cellsInduced significant apoptosis in treated cells compared to control
Antimicrobial Testing Evaluated against various bacterial strainsShowed potent activity against multidrug-resistant bacteria
Enzyme Interaction Study Assessed modulation of cytochrome P450 activityProvided insights into potential drug-drug interactions

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural analogs of the target compound, highlighting variations in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Notable Properties/Data
6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (Target) C₁₈H₁₂BrClNO₃ 412.65 Reference compound N/A (Target)
2-(4-Bromophenyl)quinoline-4-carboxylic acid C₁₆H₁₀BrNO₂ 344.17 - Br at position 2 (phenyl ring) Used in heterocyclic synthesis
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid C₂₀H₁₈BrNO₃ 400.27 - Isopropoxy at position 2 (phenyl ring) Average mass: 400.272
6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid C₁₇H₁₂BrNO₂ 342.19 - Phenyl at position 2 (vs. 4-chlorophenyl) CAS: 330834-94-1
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid C₂₃H₁₆FNO₂ 357.38 - F at position 6, biphenyl at position 2 Studied for solubility/pharmacological use
6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid C₁₈H₁₅BrNO₄ 397.22 - Methoxy at position 2 (phenyl ring) CAS: 354539-71-2
6-Bromo-2-pyridin-3-yl-quinoline-4-carboxylic acid C₁₅H₉BrN₂O₂ 337.15 - Pyridinyl at position 2 CAS: 5109-99-9
Key Observations:
  • Halogen Effects : Bromine at position 6 enhances steric bulk and electron-withdrawing effects compared to fluorine (e.g., 6-fluoro analog in ).
  • Aromatic Substituents : The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing character than methoxy or isopropoxy groups .
  • Carboxylic Acid vs. Esters : Derivatives like 2-(4-chlorophenyl)-2-oxoethyl ester () exhibit reduced polarity compared to the carboxylic acid form, impacting solubility .

Electronic and Topological Properties

  • DFT Studies : Computational models (e.g., B3LYP/6-311G(d,p) basis set) used for related compounds () predict electronic properties such as HOMO-LUMO gaps and charge distribution, which correlate with reactivity .

Biological Activity

6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClN2O2. Its structure features a quinoline ring system with bromine and chlorine substituents, which enhance its reactivity and biological potential. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that compounds within the quinoline family, including this compound, exhibit significant anticancer activity. A study highlighted the efficacy of carboxylic acid derivatives in inhibiting cancer cell proliferation. Specifically, compounds with similar structures have shown promising results in vitro against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .

The mechanism by which quinoline derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like taxanes. This disruption in microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells . Further studies are needed to elucidate the precise pathways affected by this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Halogenation : Bromination and chlorination steps introduce the halogen substituents at specific positions on the quinoline ring.
  • Carboxylation : The introduction of the carboxylic acid group is crucial for enhancing biological activity.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in vitro
AntimicrobialPotential activity against bacterial strains
AntimalarialSimilar compounds show activity; further studies needed

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of a series of quinolone derivatives, including those structurally related to this compound. These studies demonstrated that modifications to the quinoline structure significantly influenced cytotoxicity against various cancer cell lines. For instance, derivatives with specific halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid?

  • Methodological Answer: Synthesis typically involves multi-step routes:

  • Quinoline core formation: Cyclization of substituted anilines with β-keto esters under acid catalysis.
  • Halogen introduction: Electrophilic bromination at position 6 using reagents like NBS (N-bromosuccinimide) in DMF or DCM.
  • Cross-coupling: Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 2, using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Carboxylic acid retention: Protection-deprotection strategies (e.g., methyl ester intermediates) prevent side reactions during halogenation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting, methyl group integration).
  • FT-IR/Raman: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br/C-Cl vibrations (600-800 cm⁻¹).
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₇H₁₁BrClNO₂) and isotopic patterns for bromine/chlorine .

Q. How is the solubility profile of this compound managed in experimental settings?

  • Methodological Answer:

  • Solvent screening: Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in aqueous buffers for biological assays.
  • Derivatization: Conversion to sodium salts improves aqueous solubility for in vitro studies.
  • Co-solvents: Use ethanol or PEG-400 in formulations to enhance solubility without destabilizing the quinoline core .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

  • Methodological Answer:

  • Electronic effects: Bromine at position 6 acts as a directing group, enhancing electron density at adjacent positions for nucleophilic attack.
  • Steric considerations: The 3-methyl group may hinder coupling at position 3, favoring reactivity at position 2.
  • Catalyst optimization: Bulky ligands (e.g., SPhos) improve yield in Suzuki reactions by reducing steric clashes with the methyl group .

Q. What computational approaches predict the compound’s bioactivity and electronic properties?

  • Methodological Answer:

  • DFT calculations: B3LYP/6-31G(d') basis sets model HOMO-LUMO gaps, highlighting electrophilic regions (e.g., carboxylic acid) for drug-target interactions.
  • Molecular docking: AutoDock Vina or Schrödinger Suite simulates binding to enzymes (e.g., kinases), with scoring functions (ΔG) prioritizing high-affinity conformers.
  • NBO analysis: Quantifies charge transfer between the chlorophenyl ring and biological targets, explaining activity trends in analogs .

Q. How do structural analogs resolve contradictions in reported biological data?

  • Methodological Answer:

  • Meta-analysis: Compare IC₅₀ values across analogs (e.g., 6-bromo vs. 6-chloro derivatives) to isolate substituent effects.
  • SAR studies: Systematic replacement of the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups clarifies activity trends.
  • Crystallography: X-ray structures of target-bound analogs identify critical interactions (e.g., halogen bonding with Br/Cl) .

Q. What degradation pathways occur under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring via HPLC.
  • TGA/DSC: Thermal gravimetric analysis identifies decomposition temperatures, guiding storage recommendations (e.g., -20°C under argon).
  • LC-MS/MS: Characterizes degradants (e.g., debrominated or decarboxylated products) to establish stability protocols .

Methodological Notes for Experimental Design

  • Contradiction Resolution: Discrepancies in reaction yields (e.g., coupling efficiency) may arise from trace moisture or catalyst poisoning. Use rigorous drying protocols (e.g., molecular sieves) and inert atmospheres .
  • Data Validation: Cross-reference NMR assignments with computed chemical shifts (GIAO method) to confirm regiochemistry .
  • Advanced Purification: Employ preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate high-purity batches .

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